Ladostigil, also known by its developmental code name TV-3326, is a novel neuroprotective compound designed for the treatment of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Lewy body disease. It is chemically classified as (N-propargyl-(3R)-aminoindan-5-yl)-N-ethyl-N-methylcarbamate and has a molecular formula of C₁₆H₂₀N₂O₂ with a molar mass of approximately 272.348 g/mol . Ladostigil integrates multiple pharmacological actions, primarily functioning as a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase, while also serving as an irreversible inhibitor of monoamine oxidase B . This unique combination allows it to exert neuroprotective effects, enhance neurotrophic factor expression, and potentially reverse some neurodegenerative damage through neurogenesis induction .
Ladostigil exhibits significant biological activities:
The synthesis of ladostigil involves several steps:
The detailed synthetic pathway is complex and may vary based on specific laboratory protocols.
Ladostigil is primarily investigated for its applications in:
Ladostigil's interactions have been studied primarily concerning its pharmacological effects on neurotransmitter systems:
Ladostigil shares similarities with several other compounds used in treating neurodegenerative diseases. Here are some notable comparisons:
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Rasagiline | Irreversible monoamine oxidase B inhibitor | Primarily focuses on dopaminergic pathways |
| Rivastigmine | Reversible acetylcholinesterase inhibitor | Specifically targets cholinergic transmission |
| Donepezil | Reversible acetylcholinesterase inhibitor | Selective for central nervous system cholinergic receptors |
| TV3279 (S-isomer) | Cholinesterase inhibitor without MAO inhibition | Lacks dual-action properties found in ladostigil |
Ladostigil is unique in its dual-action mechanism that combines both cholinesterase inhibition and monoamine oxidase B inhibition within a single molecule, offering a multifaceted approach to treating neurodegenerative disorders .
Ladostigil’s molecular identity is defined by:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 272.34 g/mol | |
| Defined Stereocenters | 1 (R-configuration) |
The compound’s structure integrates a propargylamino group, an indenyl ring system, and a carbamate moiety, creating a bifunctional scaffold for enzyme inhibition and neuroprotection .
Ladostigil’s structural features are encoded in standardized notations:
Key physicochemical attributes influence Ladostigil’s bioavailability and target binding:
| Property | Value | Method/Source |
|---|---|---|
| XLogP3-AA | Not explicitly reported | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 41.6 Ų |
Note: XLogP3-AA values are calculated using atom-additive methods but remain unreported for Ladostigil. AlogP (2.35) from computational models provides a proxy for lipophilicity .
Ladostigil exhibits dual cholinesterase inhibitory activity targeting both acetylcholinesterase and butyrylcholinesterase enzymes, representing a distinctive pharmacological profile among cholinesterase inhibitors [1] [2]. The compound demonstrates a unique inhibition pattern characterized by a ceiling effect that distinguishes it from conventional carbamate inhibitors [3].
Ladostigil functions as a pseudo-reversible inhibitor of acetylcholinesterase, exhibiting fundamental differences from traditional carbamate inhibitors [3] [4]. The maximal enzyme inhibition achievable by ladostigil does not exceed 50-55%, regardless of dose escalation, representing a unique kinetic ceiling that differentiates this compound from other cholinesterase inhibitors [3] [5]. This dose-limiting inhibition profile contributes to the reduced incidence of cholinergic adverse effects observed in both experimental animals and human subjects [3].
The pseudo-reversible nature of acetylcholinesterase inhibition by ladostigil involves rapid formation of the drug-enzyme complex followed by fast hydrolysis, which limits the attainable degree of enzyme inhibition [3] [5]. This kinetic characteristic results from the specific interaction between the drug and the enzyme active site, where the carbamylated enzyme intermediate undergoes relatively rapid decarbamoylation compared to other carbamate inhibitors [3]. The inhibition kinetics demonstrate time-dependent formation of the enzyme-inhibitor complex, with progressive development of inhibition over extended incubation periods [4].
Ladostigil exhibits inhibitory activity against butyrylcholinesterase, though with markedly reduced potency compared to its acetylcholinesterase inhibition [4] [6]. In vitro studies demonstrate that ladostigil shows approximately 100-fold higher potency against acetylcholinesterase compared to butyrylcholinesterase [2] [4]. This selectivity pattern presents an advantage over purely acetylcholinesterase-selective inhibitors, as butyrylcholinesterase levels remain relatively preserved in Alzheimer disease brains while acetylcholinesterase levels decline significantly [4].
The inhibition of butyrylcholinesterase by ladostigil contributes to the maintenance of acetylcholine levels in the synaptic gap, particularly in pathological conditions where acetylcholinesterase activity may be compromised [4]. The slowly developing inhibition pattern observed for both cholinesterases suggests a time-dependent mechanism involving gradual formation of stable enzyme-inhibitor complexes [4]. The preservation of butyrylcholinesterase inhibitory activity complements the acetylcholinesterase inhibition to provide sustained cholinergic enhancement [2].
The major metabolite of ladostigil, R-MCPAI (R-3-[N-methyl-N-propargyl amino]-1-aminoindan), serves as the primary active species responsible for acetylcholinesterase inhibition in vivo [3] [5]. R-MCPAI demonstrates pseudo-reversible inhibition characteristics similar to the parent compound, with rapid formation of the drug-enzyme complex and subsequent fast hydrolysis limiting the maximum achievable inhibition [3].
Pharmacokinetic studies reveal that R-MCPAI levels increase proportionally with increasing doses of ladostigil, indicating that metabolic conversion is not rate-limiting for the observed ceiling effect in acetylcholinesterase inhibition [3]. The kinetics of enzyme inhibition by R-MCPAI are characterized by rapid complex formation followed by fast hydrolysis, which establishes the mechanistic basis for the dose-limiting inhibition profile [3] [5]. This metabolite accumulates in brain, plasma, and peripheral tissues following ladostigil administration, with inhibition levels consistently maintained below 55% across all tested doses [3].
The formation of R-MCPAI through hepatic metabolism of ladostigil represents a critical pharmacokinetic step that determines the in vivo cholinesterase inhibitory activity [3]. The metabolite demonstrates similar kinetic properties to the parent compound regarding the ceiling effect for enzyme inhibition, suggesting that the fundamental mechanism of pseudo-reversible inhibition resides in the core molecular structure shared between ladostigil and R-MCPAI [5].
Ladostigil demonstrates potent and selective inhibition of both monoamine oxidase A and monoamine oxidase B isoforms through an irreversible mechanism involving covalent modification of the flavin adenine dinucleotide cofactor [7] [8] [9]. The compound exhibits brain-selective monoamine oxidase inhibition with minimal activity in peripheral tissues, representing a significant safety advantage over traditional monoamine oxidase inhibitors [8] [9].
Ladostigil exhibits dual inhibitory activity against both monoamine oxidase A and monoamine oxidase B isoforms, demonstrating brain-selective inhibition patterns that minimize peripheral monoamine oxidase activity [8] [9]. The brain selectivity of ladostigil results in significant inhibition of hippocampal and striatal monoamine oxidase A and monoamine oxidase B activities exceeding 90% following chronic administration, while maintaining minimal inhibition in liver and small intestine [10] [11].
The selectivity profile of ladostigil for brain monoamine oxidase isoforms provides therapeutic advantages by reducing the risk of tyramine-induced hypertensive reactions commonly associated with non-selective monoamine oxidase inhibitors [8] [9]. Chronic treatment with ladostigil results in substantial inhibition of both monoamine oxidase A and monoamine oxidase B in brain tissue, while acute administration produces minimal effects, indicating time-dependent accumulation and binding [10] [9].
The brain-selective monoamine oxidase inhibition by ladostigil enables the compound to enhance central nervous system monoamine neurotransmitter levels without significantly affecting peripheral monoamine metabolism [8]. This selectivity pattern suggests that ladostigil should not cause significant potentiation of cardiovascular responses to tyramine, potentially making it safer than other irreversible monoamine oxidase A inhibitors [8] [9].
The propargylamine moiety in ladostigil mediates irreversible monoamine oxidase inhibition through covalent interaction with the flavin adenine dinucleotide cofactor [12] [13] [14]. This mechanism involves the formation of a covalent adduct between the propargylamine group and the N5 position of the flavin adenine dinucleotide, resulting in permanent enzyme inactivation [12] [15]. The irreversible nature of this inhibition has been confirmed through time-dependency studies showing progressive reduction in monoamine oxidase activity over 60-minute incubation periods [12].
Molecular docking studies demonstrate that the propargylamine moiety of ladostigil positions in close proximity to the flavin adenine dinucleotide cofactor in both monoamine oxidase A and monoamine oxidase B active sites [12] [13]. The irreversible inhibition mechanism involves hydride transfer from the propargylamine inhibitor to the flavin adenine dinucleotide cofactor, representing the rate-limiting step in the inactivation process [14]. This covalent modification permanently alters the enzyme structure, preventing normal substrate oxidation and leading to sustained monoamine oxidase inhibition [14].
The propargylamine-flavin adenine dinucleotide interaction represents a time-dependent process requiring extended incubation for complete enzyme inactivation [12]. Reversibility studies using dialysis confirm the irreversible nature of monoamine oxidase inhibition by ladostigil, with no recovery of enzyme activity observed following removal of free inhibitor [12]. The propargylamine moiety serves dual functions, providing both irreversible monoamine oxidase inhibition and neuroprotective activity independent of enzyme inhibition [16] [17].
Ladostigil activates multiple neuroprotective molecular pathways that contribute to its therapeutic potential beyond simple enzyme inhibition [7] [8] [18]. These pathways involve complex signaling cascades that regulate cell survival, apoptosis prevention, and protein processing, representing the multifaceted neuroprotective mechanism of action [17] [19].
Ladostigil activates protein kinase C signaling pathways, particularly targeting pro-survival isoforms such as protein kinase C epsilon [7] [17] [20]. The compound elevates phosphorylated protein kinase C levels in neuronal cells, with specific activation of protein kinase C epsilon isoform associated with enhanced cell survival signaling [20] [19]. Protein kinase C inhibitor studies using GF109203X demonstrate that protein kinase C activation is essential for the neuroprotective effects of ladostigil, indicating a causal relationship between protein kinase C activation and cell survival [20].
The activation of mitogen-activated protein kinase pathways by ladostigil involves specific stimulation of the p42/44 mitogen-activated protein kinase cascade [7] [17] [19]. This pathway activation contributes to multiple neuroprotective functions, including regulation of amyloid precursor protein processing and enhancement of cell survival signaling [17] [19]. The p42/44 mitogen-activated protein kinase activation by ladostigil promotes the non-amyloidogenic alpha-secretase pathway for amyloid precursor protein processing, reducing the generation of amyloidogenic peptides [17].
The coordinated activation of protein kinase C and mitogen-activated protein kinase pathways represents a convergent neuroprotective mechanism that enhances cellular resistance to toxic insults [17] [19]. These signaling cascades work synergistically to promote cell survival through multiple mechanisms, including regulation of gene expression, protein phosphorylation, and metabolic processes [7] [20]. The specificity of ladostigil for pro-survival protein kinase C isoforms and the p42/44 mitogen-activated protein kinase pathway indicates targeted activation of neuroprotective signaling rather than non-specific kinase activation [17] [20].
Ladostigil demonstrates significant regulatory effects on Bcl-2 family proteins, promoting anti-apoptotic signaling while suppressing pro-apoptotic pathways [7] [20] [19]. The compound upregulates anti-apoptotic proteins including Bcl-2 and Bcl-xl, while simultaneously downregulating pro-apoptotic proteins such as Bad and Bax [7] [20] [19]. This balanced regulation of Bcl-2 family members creates a cellular environment favoring survival over apoptotic cell death [19].
The anti-apoptotic effects of ladostigil involve prevention of caspase-3 activation and cleavage, representing a downstream consequence of Bcl-2 family regulation [7] [19]. Ladostigil significantly reduces apoptosis-associated phosphorylated proteins, including phosphorylated H2A.X (Ser139), and decreases the cleavage of caspase-9 and caspase-3 [20] [19]. The prevention of caspase activation represents a critical mechanism for apoptosis mitigation, as these enzymes serve as executioners of the apoptotic program [19].
Mitochondrial protection represents another important aspect of Bcl-2 family regulation by ladostigil [7] [21]. The compound prevents mitochondrial membrane potential collapse and mitochondrial permeability transition, preserving mitochondrial integrity under toxic conditions [22] [21]. The stabilization of mitochondrial membrane potential contributes to maintained cellular energy production and prevention of cytochrome c release, which would otherwise trigger caspase activation and apoptotic cell death [21].
Ladostigil modulates amyloid precursor protein processing through activation of the non-amyloidogenic alpha-secretase pathway [7] [17] [19]. The compound markedly decreases apoptotic-induced levels of holo-amyloid precursor protein without altering amyloid precursor protein messenger ribonucleic acid levels, suggesting post-transcriptional regulation mechanisms [7] [19]. This modulation involves stimulation of alpha-secretase activity, which cleaves amyloid precursor protein within the amyloid beta sequence, preventing formation of amyloidogenic peptides [17] [23].
The enhancement of alpha-secretase processing by ladostigil involves protein kinase C and mitogen-activated protein kinase-dependent signaling pathways [17] [19]. The compound stimulates the release of soluble amyloid precursor protein alpha into the extracellular medium, representing the product of non-amyloidogenic amyloid precursor protein processing [7] [19]. This soluble amyloid precursor protein alpha fragment possesses neuroprotective properties and contributes to the overall therapeutic effects of ladostigil [23].
The modulation of amyloid precursor protein processing by ladostigil represents a disease-modifying mechanism that addresses fundamental pathological processes in neurodegenerative disorders [17] [19]. By promoting the non-amyloidogenic pathway and reducing amyloid beta production, ladostigil targets one of the core pathological features of Alzheimer disease [7] [17]. The protein kinase C and mitogen-activated protein kinase dependence of this effect indicates that the neuroprotective signaling pathways activated by ladostigil directly contribute to beneficial amyloid precursor protein processing [17] [19].
| Target/Pathway | Mechanism | Selectivity/Potency | Functional Outcome |
|---|---|---|---|
| Acetylcholinesterase | Pseudo-reversible inhibition via metabolite R-MCPAI | Maximal inhibition limited to 50-55% | Increased acetylcholine levels without excessive cholinergic effects |
| Butyrylcholinesterase | Inhibition (100x less potent than acetylcholinesterase) | 100x less potent than acetylcholinesterase inhibition | Contributes to cholinergic enhancement |
| Monoamine Oxidase A | Irreversible inhibition via propargylamine-flavin adenine dinucleotide interaction | Brain-selective inhibition | Increased monoamine neurotransmitter levels |
| Monoamine Oxidase B | Irreversible inhibition via propargylamine-flavin adenine dinucleotide interaction | Brain-selective inhibition | Increased dopamine levels, neuroprotection |
| Protein Kinase C | Activation of pro-survival isoforms (especially protein kinase C epsilon) | Preferential activation of neuroprotective isoforms | Cell survival signaling, neuroprotection |
| Mitogen-Activated Protein Kinase | Activation of p42/44 mitogen-activated protein kinase pathway | Specific p42/44 pathway activation | Enhanced cell survival, amyloid precursor protein processing regulation |
| Bcl-2 Family Proteins | Upregulation of anti-apoptotic Bcl-2, Bcl-xl; downregulation of pro-apoptotic Bad, Bax | Balanced regulation favoring cell survival | Apoptosis prevention, mitochondrial protection |
| Amyloid Precursor Protein | Modulation toward non-amyloidogenic alpha-secretase pathway | Enhanced alpha-secretase processing, reduced amyloidogenic pathway | Reduced amyloid beta production, neuroprotection |
| Enzyme | Inhibition Type | Primary Metabolite | Maximum Inhibition | Relative Potency | Kinetic Characteristics | Clinical Significance |
|---|---|---|---|---|---|---|
| Acetylcholinesterase | Pseudo-reversible | R-MCPAI | 50-55% | High | Rapid formation, fast hydrolysis of drug-enzyme complex | Cognitive enhancement without excessive peripheral effects |
| Butyrylcholinesterase | Reversible | R-MCPAI | 50-55% | 100x lower than acetylcholinesterase | Similar kinetics to acetylcholinesterase but lower affinity | Maintenance of cholinergic tone in Alzheimer disease brain |
| Parameter | Description |
|---|---|
| Monoamine Oxidase A Selectivity | Irreversible inhibition, brain-selective |
| Monoamine Oxidase B Selectivity | Irreversible inhibition, brain-selective |
| Inhibition Mechanism | Covalent modification of flavin adenine dinucleotide cofactor |
| Flavin adenine dinucleotide Interaction | Propargylamine forms adduct with N5 of flavin adenine dinucleotide |
| Brain Selectivity | Minimal inhibition in liver and small intestine |
| Peripheral Monoamine oxidase Activity | Low peripheral monoamine oxidase inhibition reduces tyramine risk |
| Propargylamine Moiety Role | Essential for irreversible inhibition and neuroprotection |
| Time Dependence | Time-dependent, progressive inhibition over 60 minutes |